molecular formula C25H21FN4O2S B2457456 N-benzyl-4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207046-01-2

N-benzyl-4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2457456
CAS No.: 1207046-01-2
M. Wt: 460.53
InChI Key: IUKDZCIMCQEWAZ-UHFFFAOYSA-N
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Description

N-benzyl-4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

N-benzyl-4-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2S/c26-20-8-10-21(11-9-20)29-23(31)17-33-25-27-14-15-30(25)22-12-6-19(7-13-22)24(32)28-16-18-4-2-1-3-5-18/h1-15H,16-17H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKDZCIMCQEWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thioether Formation: The thioether linkage is introduced by reacting a thiol with an appropriate electrophile, such as a halide or sulfonate ester.

    Amide Bond Formation: The benzamide moiety is formed by reacting a carboxylic acid derivative with an amine under dehydrating conditions, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction kinetics.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether.

    Alcohols: From reduction of the carbonyl groups.

    Substituted Aromatics: From electrophilic substitution on the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-benzyl-4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide. For example, derivatives of benzimidazole have shown significant activity against various bacterial and fungal strains. The structure of these compounds often enhances their effectiveness due to the presence of specific functional groups that interact with microbial targets.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of synthesized derivatives, several compounds exhibited notable Minimum Inhibitory Concentrations (MICs) against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Compound N1 showed an MIC of 1.27 µM against certain strains.
  • Compounds N9 and N18 demonstrated strong antimicrobial effects with IC50 values lower than standard drugs .

Anticancer Activity

This compound and its derivatives have also been investigated for their anticancer properties. The imidazole ring is known for its biological activity, making such compounds promising candidates in cancer therapy.

Case Study: Anticancer Screening

In vitro studies have shown that specific derivatives possess potent anticancer activity against human colorectal carcinoma cell lines (HCT116). For example:

  • Compounds N9 and N18 exhibited IC50 values of 5.85 µM and 4.53 µM, respectively, outperforming the standard drug 5-Fluorouracil (IC50 = 9.99 µM) .

Data Summary Table

Compound NameActivity TypeMIC/IC50 ValueReference
N-benzyl-4-[2-(...)]Antimicrobial1.27 µM
N-benzyl-4-[2-(...)]Anticancer4.53 µM
N-benzyl-4-[2-(...)]Anticancer5.85 µM
Standard Drug (5-FU)Anticancer9.99 µM

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-bromobenzamide
  • N-benzyl-4-fluorobenzenesulfonamide

Uniqueness

N-benzyl-4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications.

Biological Activity

N-benzyl-4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a novel compound with potential therapeutic applications. Its unique structure incorporates a benzamide core, imidazole moiety, and a sulfanyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C21H19FN2O3SC_{21}H_{19}FN_{2}O_{3}S

Structural Features

FeatureDescription
Benzamide CoreCentral structure contributing to activity
Imidazole MoietyImparts specific biological interactions
Sulfanyl GroupEnhances solubility and bioavailability
Fluorophenyl SubstituentPotential for increased potency and selectivity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

  • GABA-A Receptor Modulation : Research indicates that compounds similar to those containing the imidazole moiety can act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its activity. This suggests a potential anxiolytic effect .
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways, similar to other benzamide derivatives. This inhibition could lead to reduced inflammatory responses .
  • Metabolic Stability : Studies show that modifications in the imidazole structure can enhance metabolic stability, reducing the likelihood of rapid degradation in vivo. This characteristic is crucial for maintaining effective plasma concentrations over time .

In Vitro Studies

In vitro studies have demonstrated that N-benzyl derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in assays involving RET kinase, a target for cancer therapy .

In Vivo Studies

Preclinical studies involving animal models have reported effects such as:

  • Anti-inflammatory Activity : Compounds structurally related to N-benzyl derivatives have shown promise in reducing inflammation markers in rat models .
  • Toxicity Assessments : Toxicity studies have indicated potential side effects such as cataract formation in some derivatives; however, structural modifications aim to mitigate these effects while enhancing bioavailability .

Case Study 1: GABA-A Receptor Modulation

A series of studies focused on imidazole derivatives revealed that certain modifications led to enhanced binding affinity and selectivity for the GABA-A receptor. These findings suggest that this compound could be developed as a therapeutic agent for anxiety disorders.

Case Study 2: RET Kinase Inhibition

A related compound demonstrated significant inhibition of RET kinase activity in both molecular and cellular assays. The findings highlight the potential of benzamide derivatives in targeted cancer therapies, warranting further exploration into N-benzyl derivatives for similar applications .

Q & A

Basic: How to design a robust synthesis protocol for N-benzyl-4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide?

Methodology:

  • Step 1: Start with the benzamide core and introduce the imidazole ring via nucleophilic substitution or cyclization reactions. For example, coupling 4-fluorophenylcarbamoylmethyl sulfanyl precursors with imidazole intermediates under reflux in polar solvents (e.g., DMF or THF) .
  • Step 2: Incorporate the benzyl group using alkylation or amidation reactions. Catalysts like EDCI/HOBt or Pd-based systems may enhance coupling efficiency .
  • Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
  • Optimization: Microwave-assisted synthesis can reduce reaction times and improve yields for imidazole formation .

Example Reaction Conditions Table:

StepReactantsSolventCatalystTemperatureYield (%)
1Imidazole precursor + 4-fluorophenylcarbamoylmethyl sulfanylDMFK₂CO₃80°C (reflux)65–75
2Benzylamine derivativeTHFEDCI/HOBtRT70–85

Advanced: How to resolve contradictions in bioactivity data across different assay models?

Methodology:

  • Reproducibility Checks: Ensure compound purity (>95% via HPLC) and confirm structural integrity using ¹H/¹³C NMR .
  • Orthogonal Assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to rule out off-target effects .
  • Solubility Analysis: Use DLS (Dynamic Light Scattering) to assess aggregation in buffer systems, which may falsely alter IC₅₀ values .

Case Study: Discrepancies in IC₅₀ values for kinase inhibition (e.g., 10 nM vs. 500 nM) may arise from DMSO concentration variations. Standardize solvent content (<0.1% v/v) .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Key Techniques:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) identifies imidazole protons (δ 7.8–8.2 ppm) and benzamide aromatic signals (δ 7.3–7.6 ppm) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 490.15) .
  • HPLC: Purity assessment using C18 columns (acetonitrile/water gradients, UV detection at 254 nm) .

Advanced: How to determine the crystal structure using X-ray diffraction?

Methodology:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) .
  • Data Collection: Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution datasets.
  • Refinement: Apply SHELXL (space group determination, R-factor optimization) and validate via Flack parameter analysis for enantiopurity .

Example Crystallographic Parameters:

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Resolution0.84 Å

Basic: What are common impurities during synthesis, and how are they mitigated?

Common Impurities:

  • Byproducts: Unreacted imidazole intermediates or over-alkylated derivatives .
  • Mitigation: Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and use gradient elution in chromatography .

Purification Table:

ImpurityRemoval Method
Unreacted sulfanyl precursorSilica gel chromatography (20% EtOAc/hexane)
Benzamide dimerRecrystallization (ethanol/water 3:1)

Advanced: How to evaluate binding affinity to a target enzyme (e.g., kinase)?

Methodology:

  • Surface Plasmon Resonance (SPR): Immobilize the enzyme on a sensor chip and measure real-time binding kinetics (KD calculation) .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes upon ligand binding .
  • Molecular Docking: Use AutoDock Vina to model interactions with the ATP-binding pocket (validate with mutagenesis studies) .

Example Binding Data:

MethodKD (nM)ΔH (kcal/mol)
SPR15 ± 2-8.3
ITC18 ± 3-7.9

Basic: How to optimize the sulfanyl group introduction step?

Optimization Strategies:

  • Solvent: Use DMF for polar transition states or THF for steric control .
  • Catalyst: Add catalytic CuI (5 mol%) to accelerate thiol-ene click chemistry .
  • Microwave Assistance: Reduce reaction time from 24h to 2h at 100°C .

Advanced: How to assess metabolic stability in pharmacokinetic studies?

Methodology:

  • Liver Microsome Assays: Incubate compound with human liver microsomes (1 mg/mL) and quantify degradation via LC-MS/MS over 60 min .
  • CYP450 Inhibition Screening: Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.